(1-Ethoxy-4-methylcyclohexyl)methanol, also known as 4-methylcyclohexanemethanol or MCHM, is an organic compound with the molecular formula . It is classified as a saturated higher alicyclic primary alcohol. The structure features a cyclohexane ring substituted with a methyl group and a hydroxymethyl group, which can exist in both cis and trans isomeric forms depending on the spatial arrangement of these substituents. MCHM appears as a colorless oil with a faint mint-like odor and is characterized by low water solubility while being highly soluble in organic solvents .
The compound can also undergo acid-catalyzed epoxide openings, where it acts as a nucleophile attacking epoxide rings, leading to the formation of diols .
The synthesis of (1-Ethoxy-4-methylcyclohexyl)methanol can be achieved through various methods:
(1-Ethoxy-4-methylcyclohexyl)methanol finds applications in several areas:
Studies on the interaction of (1-Ethoxy-4-methylcyclohexyl)methanol with biological systems have primarily focused on its partitioning behavior in aqueous environments. Research indicates that both cis and trans isomers exhibit different solubility profiles and dipole moments, influencing their environmental fate and bioavailability. These studies are crucial for understanding the potential ecological impacts following accidental releases into water systems, as seen during the West Virginia chemical spill incident .
Several compounds share structural characteristics with (1-Ethoxy-4-methylcyclohexyl)methanol. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexanemethanol | Lacks ethoxy group; simpler structure | |
| 4-Methylcyclohexanecarboxylic acid | Carboxylic acid derivative; more polar | |
| 1-Octanol | Straight-chain alcohol; higher water solubility | |
| Cyclohexanedimethanol | Diol structure; used in polymer production |
The uniqueness of (1-Ethoxy-4-methylcyclohexyl)methanol lies in its specific combination of alicyclic structure, functional groups, and relatively low toxicity compared to other similar compounds. Its application as a frothing agent in coal processing further distinguishes it from other alcohols that do not serve such industrial purposes .
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic approach to naming organic compounds based on their structural features and functional groups [4]. For (1-Ethoxy-4-methylcyclohexyl)methanol, the name is constructed by identifying the parent structure and its substituents according to specific rules [5].
The IUPAC name "(1-Ethoxy-4-methylcyclohexyl)methanol" can be broken down into several components:
The systematic classification of this compound includes:
The IUPAC nomenclature system assigns the lowest possible numbers to substituents on the cyclohexane ring, which explains why the ethoxy and hydroxymethyl groups are positioned at carbon 1, while the methyl group is at carbon 4 [5] [4]. This numbering convention ensures consistency and clarity in chemical naming [4] [5].
(1-Ethoxy-4-methylcyclohexyl)methanol exhibits stereoisomerism due to the spatial arrangement of its substituents around the cyclohexane ring [3] [6]. Specifically, this compound can exist as cis and trans isomers, which differ in the relative positions of the substituents with respect to the ring plane [6] [7].
In cyclohexane derivatives, the ring adopts a three-dimensional chair conformation to minimize strain, resulting in two distinct types of positions for substituents [8] [9]:
For (1-Ethoxy-4-methylcyclohexyl)methanol, the cis isomer occurs when the methyl group at C4 and the substituents at C1 (ethoxy and hydroxymethyl groups) are on the same side of the ring plane [6] [7]. In contrast, the trans isomer has these groups on opposite sides of the ring plane [6] [11].
The stability of these isomers is influenced by steric factors [10] [6]:
The presence of multiple substituents in (1-Ethoxy-4-methylcyclohexyl)methanol, particularly the relatively bulky ethoxy group at C1, significantly influences the conformational equilibrium between different chair forms [10] [3]. This stereochemical complexity contributes to the compound's unique physical and chemical properties [7] [3].
A comparative analysis between (1-Ethoxy-4-methylcyclohexyl)methanol and structurally related compounds, particularly 4-Methylcyclohexanemethanol, reveals important similarities and differences in their molecular architectures [12] [3].
4-Methylcyclohexanemethanol (MCHM) is a simpler analog with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol [12] [13]. The key structural differences include:
Functional groups: (1-Ethoxy-4-methylcyclohexyl)methanol contains both ether and primary alcohol functional groups, whereas 4-Methylcyclohexanemethanol possesses only a primary alcohol group [3] [14].
Substitution pattern: Both compounds share a methyl group at position 4 of the cyclohexane ring, but (1-Ethoxy-4-methylcyclohexyl)methanol has an additional ethoxy group at position 1, where the hydroxymethyl group is also attached [3] [12].
Molecular complexity: The additional ethoxy group in (1-Ethoxy-4-methylcyclohexyl)methanol increases its molecular complexity and introduces potential for additional stereochemical interactions [3] [2].
Like (1-Ethoxy-4-methylcyclohexyl)methanol, 4-Methylcyclohexanemethanol also exhibits cis-trans isomerism [12] [7]. Research has shown that the cis and trans isomers of 4-Methylcyclohexanemethanol display different physical properties, including solubility and dipole moments [7] [15]. The trans isomer of 4-Methylcyclohexanemethanol has been found to have a different dipole moment compared to the cis isomer, which affects its solubility and environmental behavior [7] [12].
The additional ethoxy group in (1-Ethoxy-4-methylcyclohexyl)methanol likely influences its conformational preferences and physical properties compared to 4-Methylcyclohexanemethanol [3] [2]. The presence of this additional substituent at C1 creates a quaternary carbon center, which affects the overall molecular geometry and potentially the stability of different conformers [1] [3].
The thermodynamic properties of (1-Ethoxy-4-methylcyclohexyl)methanol have not been extensively documented in the available literature. Specific experimental data for melting point, boiling point, and density are not currently available for this compound [1] [2] [3].
Solubility Characteristics
Based on structural analysis and comparison with related cyclohexyl alcohol derivatives, (1-Ethoxy-4-methylcyclohexyl)methanol is expected to exhibit low water solubility [4] [5]. This prediction is supported by the behavior of similar eight-carbon alcohols, such as 4-methylcyclohexanemethanol, which demonstrates only slight solubility in water but high solubility in organic solvents [4] [5]. The presence of both the ethoxy group and the cyclohexyl ring structure contributes to the compound's hydrophobic character, while the terminal hydroxyl group provides some polar character that may facilitate dissolution in polar organic solvents.
| Property | Status | Basis for Estimation |
|---|---|---|
| Melting Point | Not available | No experimental data found |
| Boiling Point | Not available | No experimental data found |
| Density | Not available | No experimental data found |
| Water Solubility | Low (estimated) | Similar cyclic alcohols [4] [5] |
| Organic Solvent Solubility | High (predicted) | Structural similarity to known compounds |
Infrared Spectroscopy
The infrared spectrum of (1-Ethoxy-4-methylcyclohexyl)methanol would be expected to display characteristic absorption bands consistent with its alcohol and ether functional groups [6] [7] [8]. The hydroxyl group should produce a broad, strong absorption band in the range of 3300-3600 cm⁻¹, with the exact position dependent on the extent of hydrogen bonding [6] [7] [8]. This O-H stretching vibration represents one of the most diagnostic features for alcohol identification in IR spectroscopy.
Additional key infrared absorptions would include:
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Characteristics |
|---|---|---|---|
| O-H stretch (alcohol) | 3300-3600 | Strong | Broad, hydrogen-bonded |
| C-H stretch (alkyl) | 2850-3000 | Strong | Multiple peaks |
| C-O stretch | 1000-1260 | Strong | Sharp, characteristic |
| C-H bending | 1350-1480 | Medium | Variable patterns |
Nuclear Magnetic Resonance Spectroscopy
The ¹H NMR spectrum of (1-Ethoxy-4-methylcyclohexyl)methanol would exhibit several distinctive signal patterns reflecting its structural features [6] [10] [8]. The hydroxymethyl protons (-CH₂OH) would appear as a characteristic signal in the 3.4-4.5 ppm region, consistent with protons on carbon atoms adjacent to electronegative oxygen [6] [10] [8].
The ethoxy group would generate a characteristic ethyl pattern:
The cyclohexyl ring protons would produce complex multiplets in the 1.0-2.5 ppm region, with the methyl substituent appearing as a doublet around 0.9-1.2 ppm [10].
¹³C NMR spectroscopy would show carbons bonded to oxygen in the characteristic 50-80 ppm range [13] [8]. The quaternary carbon bearing both the ethoxy and hydroxymethyl groups would appear at the downfield end of this range due to the deshielding effect of two oxygen-containing substituents.
Mass Spectrometry
The mass spectrum of (1-Ethoxy-4-methylcyclohexyl)methanol would display a molecular ion peak at m/z = 172, corresponding to its molecular weight [1] [2]. However, like many alcohols and ethers, the molecular ion peak might be weak or absent due to facile fragmentation [14] [15].
Primary fragmentation patterns would likely include:
| Fragmentation Process | m/z Value | Mass Loss | Fragment Identity |
|---|---|---|---|
| Molecular ion | 172 | — | M- ⁺ |
| α-cleavage (ethoxy loss) | 127 | 45 | M-OC₂H₅ |
| Dehydration | 154 | 18 | M-H₂O |
| Hydroxymethyl loss | 141 | 31 | M-CH₂OH |
Acid/Base Stability
(1-Ethoxy-4-methylcyclohexyl)methanol contains both alcohol and ether functional groups, which impart distinct chemical reactivity patterns. The primary alcohol function exhibits typical alcohol behavior under acidic and basic conditions [16].
Under acidic conditions, the compound would be susceptible to:
Under basic conditions, the alcohol would demonstrate:
Redox Behavior
The primary alcohol functionality in (1-Ethoxy-4-methylcyclohexyl)methanol makes it susceptible to oxidation reactions characteristic of primary alcohols [16]. Under appropriate oxidizing conditions, the compound would undergo:
Oxidation to aldehyde: Using mild oxidizing agents such as pyridinium chlorochromate or Swern oxidation conditions, the primary alcohol could be converted to the corresponding aldehyde without affecting the ether linkage.
Oxidation to carboxylic acid: Stronger oxidizing agents such as potassium permanganate or chromic acid would convert the primary alcohol to the corresponding carboxylic acid.
The ether functionality remains largely inert to most oxidizing conditions, providing stability to this portion of the molecule during selective oxidation of the alcohol group.
| Reaction Type | Conditions | Expected Product | Selectivity |
|---|---|---|---|
| Mild oxidation | PCC, Swern | Corresponding aldehyde | High |
| Strong oxidation | KMnO₄, CrO₃ | Corresponding carboxylic acid | Moderate |
| Acid-catalyzed dehydration | H₂SO₄, heat | Alkene formation | Variable |
| Base-promoted reactions | Strong base, heat | Elimination products | Low |